(3S)-3-phenyl-1,4-oxazepane hydrochloride
CAS No.:
Cat. No.: VC18047362
Molecular Formula: C11H16ClNO
Molecular Weight: 213.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClNO |
|---|---|
| Molecular Weight | 213.70 g/mol |
| IUPAC Name | (3S)-3-phenyl-1,4-oxazepane;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1 |
| Standard InChI Key | WUVZKFRXPUJCSP-RFVHGSKJSA-N |
| Isomeric SMILES | C1CN[C@H](COC1)C2=CC=CC=C2.Cl |
| Canonical SMILES | C1CNC(COC1)C2=CC=CC=C2.Cl |
Introduction
Structural Characteristics and Molecular Properties
Core Structure and Stereochemistry
The 1,4-oxazepane scaffold consists of a seven-membered ring containing one oxygen atom at position 1 and one nitrogen atom at position 4. In (3S)-3-phenyl-1,4-oxazepane hydrochloride, the 3-position is substituted with a phenyl group, and the nitrogen is protonated as a hydrochloride salt. The (3S) configuration indicates the absolute stereochemistry at the chiral center, which is critical for interactions with biological targets .
Table 1: Molecular Properties of (3S)-3-Phenyl-1,4-Oxazepane Hydrochloride
The hydrochloride salt enhances aqueous solubility compared to the free base, a common strategy in drug design to improve bioavailability .
Synthetic Routes and Methodological Considerations
Chiral Resolution Strategies
While no direct synthesis of (3S)-3-phenyl-1,4-oxazepane hydrochloride is documented, analogous methodologies from patent literature provide plausible pathways. For example, the resolution of racemic mixtures using enantiomer-pure organic acids—such as (+)-tartaric acid or (-)-dibenzoyl tartaric acid—has been employed to isolate desired stereoisomers in related compounds .
Key Steps in a Hypothetical Synthesis:
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Ring-Closing Reactions: Formation of the 1,4-oxazepane ring via cyclization of a diol or diamine precursor.
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Chiral Resolution: Use of chiral resolving agents to separate (3S) and (3R) enantiomers.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Case Study: Synthesis of Related Oxazepane Derivatives
Patent CN101675028B describes the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate, which involves:
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Epoxide ring-opening with ammonia to yield threo-3-phenylisoserine.
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Benzoylation and optical resolution using S-(-)-methylbenzylamine .
Adapting this approach, the 1,4-oxazepane core could be constructed via analogous cyclization steps, followed by stereoselective resolution.
Physicochemical and Pharmacological Profile
Stability and Solubility
The hydrochloride salt form improves stability and solubility in polar solvents such as water or methanol. This is consistent with the handling of similar amine-containing compounds, where salt formation mitigates hygroscopicity and enhances crystallinity .
Applications in Pharmaceutical Development
Intermediate in Drug Synthesis
The compound’s chiral center and heterocyclic core make it a valuable intermediate for synthesizing bioactive molecules. For example:
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Antidepressants: Structural analogs of 1,4-oxazepanes have been investigated as serotonin reuptake inhibitors.
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Antiviral Agents: Similar scaffolds are used in protease inhibitors targeting viral replication .
Case Study: Role in Antibiotic Synthesis
In a reaction outlined in Ambeed data (CAS 2038-57-5), 3-phenyl-1-propylamine is used to synthesize N-(3-phenylpropyl) derivatives via reductive amination . This underscores the utility of phenyl-substituted amines in constructing complex pharmacophores, a role (3S)-3-phenyl-1,4-oxazepane hydrochloride could fulfill.
| Hazard Class | Handling Precautions | Storage Conditions |
|---|---|---|
| 6.1 | Use fume hood; avoid inhalation | Cool, dry place; inert atmosphere |
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